molecular formula C5H4N2O3 B1586587 2-Hydroxy-4-nitropyridine CAS No. 4487-51-8

2-Hydroxy-4-nitropyridine

Cat. No. B1586587
CAS RN: 4487-51-8
M. Wt: 140.1 g/mol
InChI Key: STJAXIFXCBWILG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitropyridine is a chemical compound with the molecular formula C5H4N2O3 . It is also known as 4-Nitropyridin-2-ol . The compound is colorless to yellow in appearance .


Synthesis Analysis

The synthesis of nitropyridines, which includes 2-Hydroxy-4-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-nitropyridine consists of 5 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 140.1 .


Chemical Reactions Analysis

The nitration of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Hydroxy-4-nitropyridine has a melting point of 242 °C (decomposition) and a boiling point of 334℃ . Its density is 1.44 and it has a flash point of 156° (313°F) . The compound is stored at a temperature of 2-8°C (protect from light) . It is a liquid in form and has a pKa of 9.92±0.10 (Predicted) .

Scientific Research Applications

Vibrational Spectral Studies

2-Hydroxy-4-nitropyridine derivatives have been extensively studied for their conformational stability and vibrational properties. Researchers have used density functional theory (DFT) to analyze the molecular stability, vibrational spectra, and bond strength of such compounds. For example, the study of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine revealed insights into their molecular stability and bond strength through natural bond orbital analysis and vibrational spectroscopy (Balachandran, Lakshmi, & Janaki, 2012).

Biotransformation

2-Hydroxy-4-nitropyridine derivatives undergo biotransformation, which is the process of chemical alterations in a substance by a biological system. For example, Cunninghamella elegans and Streptomyces antibioticus have been used to transform 2-amino-4-methyl-3-nitropyridine into various products. This microbial hydroxylation process has potential applications in the production of pharmaceuticals and fine chemicals (Tully et al., 2012).

Tautomerism Studies

Tautomerism, the ability of a chemical compound to exist in two or more readily interconvertible forms, is another significant area of study. Investigations into the tautomerism of substituted 2-hydroxypyridines, including derivatives of 2-hydroxy-4-nitropyridine, provide insights into their electronic substituent effects and solvent interactions. This research is pivotal in understanding the chemical behavior of these compounds (Forlani et al., 2002).

Molecular Structure and Electronic Properties

Studies on molecular structures and electronic properties of 2-hydroxy-4-nitropyridine derivatives have been conducted using various computational methods. Such studies reveal details about molecular geometries, vibrational modes, and electronic properties like band gap energy and molecular orbitals. This information is crucial for the potential application of these compounds in various fields, including pharmaceutics (Sangeetha & Mathammal, 2016).

Ultrasound-Assisted Drug Solubility Improvement

The use of ultrasound irradiation in improving the solubility of drug-like compounds, including 2-hydroxy-4-nitropyridine derivatives, has been explored. This method has been used to form amine salts of poorly soluble compounds, offering a template for enhancing drug solubility, a critical factor in medicinal chemistry (Machado et al., 2013).

Safety And Hazards

2-Hydroxy-4-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 2-Hydroxy-4-nitropyridine could involve the use of microreaction technology to increase the process safety and efficiency of fast highly exothermic reactions . This technology allows chemical reactions to proceed with higher quality due to highly efficient mixing and excellent heat absorption . It could be used to avoid the formation of undesired by-products and increase productivity .

properties

IUPAC Name

4-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJAXIFXCBWILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376484
Record name 2-Hydroxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-nitropyridine

CAS RN

4487-51-8
Record name 4-Nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4487-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-4-NITROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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